4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine is an organic compound that features a phenyl group attached to a butenyl chain with a methylsulfonyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methylsulfonylphenylacetaldehyde with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated through filtration and purification techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenylbutenyl derivatives.
Scientific Research Applications
4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole: Known for its dual antimicrobial and anti-inflammatory activities.
Methylsulfonylmethane (MSM): Used as a dietary supplement with anti-inflammatory properties.
Uniqueness
4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine is unique due to its specific structural features that allow it to interact selectively with COX-2, making it a potential candidate for anti-inflammatory drug development. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C11H15NO2S |
---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
(E)-4-methylsulfonyl-1-phenylbut-3-en-2-amine |
InChI |
InChI=1S/C11H15NO2S/c1-15(13,14)8-7-11(12)9-10-5-3-2-4-6-10/h2-8,11H,9,12H2,1H3/b8-7+ |
InChI Key |
LVONRWXWERQRFJ-BQYQJAHWSA-N |
Isomeric SMILES |
CS(=O)(=O)/C=C/C(CC1=CC=CC=C1)N |
Canonical SMILES |
CS(=O)(=O)C=CC(CC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.